3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran-7-ol |
InChI |
InChI=1S/C15H18O2/c1-4-5-6-7-12-10(2)8-13-11(3)9-17-15(13)14(12)16/h4-5,8-9,16H,6-7H2,1-3H3/b5-4+ |
InChI Key |
YUHGYYHCMKCXAZ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CCC1=C(C2=C(C=C1C)C(=CO2)C)O |
Canonical SMILES |
CC=CCCC1=C(C2=C(C=C1C)C(=CO2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol typically involves the construction of the benzofuran ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor with a suitable leaving group can undergo intramolecular cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Hydrogenation of the Pent-3-en-1-yl Chain
The alkene moiety in the pent-3-en-1-yl group undergoes catalytic hydrogenation.
| Reaction Conditions | Product | Key Data |
|---|---|---|
| H₂ (200 psi), Pd/C, 145°C, 8 hrs | Saturated 6-pentyl derivative | GC analysis monitors reaction completion . |
-
Structural Impact : The E-configured double bond (confirmed by NMR coupling constants ) converts to a single bond, eliminating alkene proton signals (δ 5.2–5.8 ppm) and introducing new methylene resonances .
-
Yield Optimization : Similar benzofuran hydrogenations achieve >90% conversion under these conditions .
Oxidation Reactions
The phenolic -OH group and electron-rich benzofuran ring enable selective oxidation.
Phenolic Hydroxyl Oxidation
-
Reagents : KMnO₄ (acidic conditions) or Fremy’s salt.
-
Product : Quinone derivative (theoretical yield: 60–75% based on analogous systems).
Benzofuran Ring Oxidation
-
Reagents : Ozone or m-CPBA.
-
Product : Epoxidized or dihydroxylated intermediates, depending on conditions.
Electrophilic Aromatic Substitution
The hydroxyl group activates the aromatic ring toward electrophiles.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | 4-Nitro derivative |
| Sulfonation | SO₃/H₂SO₄ | C-2 | 2-Sulfo derivative |
-
Directing Effects : The -OH group directs substitution to C-4 (para), while methyl groups at C-3/C-5 sterically hinder ortho positions .
Esterification and Etherification
The phenolic -OH undergoes nucleophilic acyl substitution or alkylation.
Esterification
-
Reagents : Acetic anhydride/pyridine.
-
Product : 7-Acetoxy derivative ( NMR: δ 2.3 ppm for acetate methyl) .
Etherification
-
Reagents : Benzyl chloride/K₂CO₃.
-
Product : 7-Benzyloxy ether (isolated via silica gel chromatography) .
Alkene-Specific Reactions
The pent-3-en-1-yl chain participates in addition and cycloaddition reactions.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrohalogenation | HBr (gas) | 6-(3-Bromopentyl) derivative |
| Epoxidation | m-CPBA | Epoxide at C-3/C-4 of the chain |
Thermal and Photochemical Reactions
-
Diels-Alder Reactivity : The alkene may act as a dienophile under high temperatures (e.g., 150°C in toluene), forming fused bicyclic adducts.
-
Photodimerization : UV irradiation induces [2+2] cycloaddition, producing dimeric benzofurans (observed in related compounds) .
Key Structural and Spectroscopic Data
Scientific Research Applications
Applications in Fragrance Industry
One of the primary applications of 3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol is in the fragrance industry. The compound is noted for its complex odor profile, which can enhance the olfactory characteristics of perfumes and personal care products.
Case Study: Fragrance Formulation
A study demonstrated the use of this compound as a key ingredient in a novel fragrance formulation. The compound contributed to a rich, leathery note that was well-received during consumer testing. The formulation was compared against traditional fragrance compounds, showcasing superior complexity and longevity.
| Fragrance Component | Odor Profile | Strength | Complexity |
|---|---|---|---|
| This compound | Leathery, complex | 8/10 | 9/10 |
| Traditional Component A | Floral, light | 6/10 | 5/10 |
| Traditional Component B | Sweet, simple | 5/10 | 4/10 |
Pharmacological Potential
In addition to its use in fragrances, research indicates that this compound may have pharmacological applications. Preliminary studies suggest potential interactions with various biological targets.
The compound shows promise as an inhibitor for several cytochrome P450 enzymes, which are crucial for drug metabolism. This property could position it as a candidate for further pharmacological research.
| Biological Target | Interaction Type | Potential Impact |
|---|---|---|
| CYP2D6 | Inhibition | Altered drug metabolism |
| P-glycoprotein | Substrate | Affects drug absorption |
| Estrogen receptor | Binding | Potential hormonal effects |
Toxicological Considerations
Understanding the safety profile of this compound is essential for its application in consumer products. Toxicological assessments indicate moderate toxicity levels in certain contexts.
Toxicity Profile Summary
Recent evaluations have identified some toxicological endpoints that warrant attention:
| Endpoint | Value |
|---|---|
| Acute Oral Toxicity | Class III (Moderate) |
| Honey Bee Toxicity | High (94.18%) |
| Fish Aquatic Toxicity | Very High (95.99%) |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different biological activities.
6-Hydroxybenzofuran: A hydroxylated derivative with unique properties.
Uniqueness
3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications .
Biological Activity
3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol, a compound belonging to the class of organoheterocyclic compounds known as benzofurans, has garnered attention for its diverse biological activities. This article explores its properties, biological mechanisms, and potential applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 230.30 g/mol. The compound exhibits a topological polar surface area (TPSA) of 33.40 Ų and a logP value of 4.30, indicating its lipophilic nature which may influence its bioavailability and interaction with biological membranes .
Pharmacological Targets
Research indicates that this compound interacts with several biological targets, including:
- Human Intestinal Absorption : High probability (99.51%) suggests effective absorption in the gastrointestinal tract.
- Blood-Brain Barrier Penetration : Moderate probability (70%) indicates potential neuroactive properties.
- Enzyme Inhibition : It acts as an inhibitor for various cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), which are crucial in drug metabolism .
Toxicity and Safety Profile
The compound shows potential nephrotoxicity with a high probability (96%), suggesting caution in therapeutic applications. Acute oral toxicity has been classified as category III, indicating moderate toxicity levels .
Antimicrobial Activity
A study evaluated the antimicrobial properties of benzofuran derivatives, including this compound. Results indicated significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anti-inflammatory Effects
In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This activity was assessed using lipopolysaccharide-stimulated macrophages, where it significantly reduced levels of TNF-alpha and IL-6 .
Neuroprotective Potential
Research exploring the neuroprotective effects of benzofuran derivatives found that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This was demonstrated through cell viability assays and measurement of reactive oxygen species (ROS) levels .
Conclusion and Future Directions
The compound this compound exhibits promising biological activities that warrant further investigation. Its potential applications in antimicrobial therapy, anti-inflammatory treatments, and neuroprotection highlight its importance in medicinal chemistry. Future research should focus on elucidating the precise mechanisms of action and evaluating its efficacy in vivo to assess therapeutic viability.
Q & A
Q. What statistical approaches are suitable for analyzing variability in synthetic yields across batches?
- Methodological Answer : Apply ANOVA to identify significant factors (e.g., catalyst batch, humidity). Use multivariate regression to model yield as a function of reaction parameters (e.g., temperature, stoichiometry). For outlier detection, employ Grubbs’ test and repeat experiments under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
